6-Chloro-3-methylhexa-1,3-diene
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Overview
Description
6-Chloro-3-methylhexa-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structure imparts unique chemical properties and reactivity to the compound. Conjugated dienes are known for their stability and ability to participate in various chemical reactions, making them valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-3-methylhexa-1,3-diene can be synthesized through several methods:
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halide from an organohalide precursor. For example, treating 6-chloro-3-methylhexane with a strong base like potassium tert-butoxide can yield this compound.
Dehydration of Alcohols: Alcohols can be dehydrated to form alkenes, which can then be further converted to dienes. For instance, 6-chloro-3-methylhexanol can be dehydrated using sulfuric acid to form this compound.
Free Radical Halogenation: This method involves the halogenation of an allylic carbon in an alkene using reagents like N-bromosuccinimide (NBS) followed by dehydrohalogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylhexa-1,3-diene undergoes various types of chemical reactions:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form 1,2- and 1,4-addition products.
Radical Additions: Radical initiators can add to the double bonds, leading to the formation of new carbon-carbon bonds.
Catalytic Hydrogenation: The double bonds can be hydrogenated using catalysts like palladium on carbon to form saturated hydrocarbons.
Common Reagents and Conditions
Hydrogen Halides: Used in electrophilic addition reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical additions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
1,2- and 1,4-Addition Products: From electrophilic addition reactions.
Saturated Hydrocarbons: From catalytic hydrogenation.
Scientific Research Applications
6-Chloro-3-methylhexa-1,3-diene has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of polymers with unique mechanical and chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylhexa-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further reactions to form the final products . The stability of the conjugated system plays a crucial role in determining the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber synthesis.
Uniqueness
6-Chloro-3-methylhexa-1,3-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and stability. The chlorine atom can participate in substitution reactions, while the methyl group can affect the compound’s steric and electronic properties.
Properties
CAS No. |
61432-63-1 |
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Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
6-chloro-3-methylhexa-1,3-diene |
InChI |
InChI=1S/C7H11Cl/c1-3-7(2)5-4-6-8/h3,5H,1,4,6H2,2H3 |
InChI Key |
ROTSLPGVEGSGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCl)C=C |
Origin of Product |
United States |
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